molecular formula C10H7N3 B15210335 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-66-7

4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B15210335
CAS No.: 87388-66-7
M. Wt: 169.18 g/mol
InChI Key: KWOATYWYEOGBAP-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with a suitable pyrrole derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-3-yl)-1H-pyrazole
  • 4-(Pyridin-3-yl)-1H-imidazole
  • 2-(Pyridin-3-yl)-1H-pyrrole

Uniqueness

4-(Pyridin-3-yl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of pyridine and pyrrole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

87388-66-7

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

4-pyridin-3-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H7N3/c11-4-9-6-13-7-10(9)8-2-1-3-12-5-8/h1-3,5-7,13H

InChI Key

KWOATYWYEOGBAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CNC=C2C#N

Origin of Product

United States

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